molecular formula C16H13ClN2O B2878861 6-Chloro-N-methyl-N-phenyl-1H-indole-3-carboxamide CAS No. 1260901-21-0

6-Chloro-N-methyl-N-phenyl-1H-indole-3-carboxamide

Cat. No.: B2878861
CAS No.: 1260901-21-0
M. Wt: 284.74
InChI Key: AAHRONRCKMENEY-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-N-phenyl-1H-indole-3-carboxamide is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to the indole ring, making it a unique and versatile molecule in chemical research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-methyl-N-phenyl-1H-indole-3-carboxamide typically involves multiple organic synthesis steps. One common method includes the reaction of indole derivatives with appropriate reagents to introduce the chloro, methyl, and phenyl groups. For instance, the reaction of indole-3-carboxylic acid with thionyl chloride can produce the corresponding acid chloride, which can then react with N-methyl-N-phenylamine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Safety protocols and waste management practices are crucial in industrial settings to ensure safe and efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-methyl-N-phenyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-N-methyl-N-phenyl-1H-indole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 6-Chloro-N-methyl-N-phenyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-methyl-N-phenyl-1H-indole-3-carboxamide is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

6-chloro-N-methyl-N-phenyl-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-19(12-5-3-2-4-6-12)16(20)14-10-18-15-9-11(17)7-8-13(14)15/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHRONRCKMENEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CNC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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